Product packaging for (Cyclobutylmethyl)(1-phenylethyl)amine(Cat. No.:CAS No. 356539-85-0)

(Cyclobutylmethyl)(1-phenylethyl)amine

Cat. No.: B3262491
CAS No.: 356539-85-0
M. Wt: 189.3 g/mol
InChI Key: WWHFXZPZKIRVOJ-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)(1-phenylethyl)amine (CAS Number: 356539-85-0) is an organic compound with the molecular formula C13H19N and a molecular weight of 189.3 g/mol . This amine features a 1-phenylethyl group and a cyclobutylmethyl group attached to a nitrogen atom, as represented by the SMILES notation CC(C1=CC=CC=C1)NCC2CCC2 . As a substituted phenethylamine, it is part of a vast class of compounds that serve as critical building blocks in medicinal chemistry and pharmaceutical research . Substituted phenethylamines are fundamental scaffolds in numerous psychoactive compounds, neurotransmitters, and approved drugs, making them invaluable for studying neurotransmitter systems and developing new therapeutic agents . Cyclobutane rings, present in this molecule, are a significant structural motif in drug discovery, with several FDA-approved drugs featuring this ring system across therapeutic areas such as oncology, infectious diseases, and endocrine disorders . This compound is offered for research and development purposes only. It is intended for use by qualified laboratory professionals. Our product is supplied with a guaranteed purity of 95%+ . All sales are final, and this product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B3262491 (Cyclobutylmethyl)(1-phenylethyl)amine CAS No. 356539-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclobutylmethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(13-8-3-2-4-9-13)14-10-12-6-5-7-12/h2-4,8-9,11-12,14H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHFXZPZKIRVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Precursor Utilization for Cyclobutylmethyl 1 Phenylethyl Amine

Retrosynthetic Analysis and Strategic Disconnections for the Construction of (Cyclobutylmethyl)(1-phenylethyl)amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comslideshare.netias.ac.in For this compound, the most logical disconnections occur at the carbon-nitrogen (C-N) bonds, as these represent the points of bond formation in many common amine synthesis strategies. numberanalytics.com

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection via Reductive Amination. This approach involves the disconnection of one of the C-N bonds to reveal an amine and a carbonyl compound.

Disconnection a1: Breaking the bond between the nitrogen and the cyclobutylmethyl group leads to 1-phenylethylamine (B125046) and cyclobutanecarboxaldehyde (B128957). This is a highly convergent approach, utilizing readily available precursors.

Disconnection a2: Alternatively, disconnecting the bond between the nitrogen and the 1-phenylethyl group yields cyclobutylmethylamine and acetophenone (B1666503). Subsequent reduction of the ketone to an amine functionality would be required.

Pathway B: Disconnection via Nucleophilic Alkylation. This strategy involves the disconnection of a C-N bond to an amine and an alkyl halide or other electrophile. numberanalytics.com

Disconnection b1: Disconnecting the cyclobutylmethyl group reveals 1-phenylethylamine and a cyclobutylmethyl halide (e.g., bromide or iodide).

Disconnection b2: Breaking the 1-phenylethyl to nitrogen bond suggests cyclobutylmethylamine and a 1-phenylethyl halide.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Contemporary Approaches for Direct Amination in the Synthesis of this compound

Direct amination methods offer efficient routes to secondary amines by forming C-N bonds from readily accessible precursors.

Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orglumenlearning.comyoutube.com The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com This method effectively avoids the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com

For the synthesis of this compound, a plausible route involves the condensation of cyclobutanecarboxaldehyde with 1-phenylethylamine, followed by reduction of the resulting imine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com Catalytic hydrogenation can also be utilized for the reduction step. youtube.com

A representative reaction is as follows:

Cyclobutanecarboxaldehyde + 1-Phenylethylamine → [Imine Intermediate] --(Reducing Agent)--> this compound

Precursor 1Precursor 2Reducing AgentSolventYield (%)Reference
CyclohexanecarboxaldehydeBenzylamineNaBH(OAc)3Dichloromethane85 masterorganicchemistry.com
AcetophenoneBenzylamineH2, Pd/CEthanol92 youtube.com
3'-Hydroxyacetophenone(S)-α-PEATi(OiPr)4, NaBH4Not SpecifiedHigh mdpi.com

This table presents representative yields for analogous reductive amination reactions.

Nucleophilic alkylation is a fundamental method for the formation of C-N bonds, involving the reaction of an amine with an alkyl halide or a suitable electrophile. lumenlearning.comorganic-chemistry.org The synthesis of this compound can be achieved by the N-alkylation of 1-phenylethylamine with a cyclobutylmethyl halide, such as cyclobutylmethyl bromide. reddit.comreddit.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. organic-chemistry.org

A general representation of this strategy is:

1-Phenylethylamine + Cyclobutylmethyl bromide --(Base)--> this compound + HBr

Challenges in this approach can include the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, and the relatively low reactivity of some alkyl halides. youtube.com The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side products. beilstein-journals.orgacs.org

AmineAlkylating AgentBaseSolventYield (%)Reference
Primary AminesAlkyl BromidesCsOHNot SpecifiedHigh organic-chemistry.org
N-Arylaminopyridinium SaltsAlkyl IodidesCs2CO3Acetonitrile70-98 acs.org
AnilineBenzyl alcoholKOHToluene90-99 rsc.org

This table showcases yields from various N-alkylation reactions of amines.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. For the synthesis of amines, three-component reactions involving an aldehyde, an amine, and a nucleophile are particularly valuable. nih.gov

A potential three-component strategy for the synthesis of a precursor to this compound could involve the reaction of cyclobutanecarboxaldehyde, an amine source (like ammonia (B1221849) or a carbamate), and a phenyl-containing nucleophile. For instance, a catalytic asymmetric three-component reaction of an aldehyde, a carbamate, and allyltrimethylsilane (B147118) has been developed for the synthesis of enantioenriched homoallylic amines. nih.gov While not a direct route to the target compound, this illustrates the potential of MCRs in constructing complex amine frameworks. Further functional group manipulations would be necessary to arrive at the final product.

Asymmetric and Stereoselective Synthesis of Enantiopure this compound

The presence of a chiral center in the 1-phenylethyl group necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound. nih.govnih.gov

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. osi.lvnih.gov (R)- or (S)-1-phenylethylamine is a widely used chiral auxiliary for the diastereoselective synthesis of other chiral amines. nih.govcdnsciencepub.comresearchgate.net

In the context of synthesizing an enantiopure form of this compound, one enantiomer of 1-phenylethylamine can be used as a chiral auxiliary to introduce the second stereocenter with high diastereoselectivity. The general strategy involves the condensation of a chiral 1-phenylethylamine with cyclobutanecarboxaldehyde to form a chiral imine. This imine then undergoes a diastereoselective reduction, where the existing stereocenter on the 1-phenylethyl group directs the approach of the reducing agent to one face of the imine C=N bond. cdnsciencepub.comresearchgate.net

The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved if desired, although in this specific target molecule, it remains part of the final structure. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction. acs.org

Chiral AuxiliarySubstrateReducing AgentDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-1-PhenylethylamineIminesModified NaBH4Moderate to GoodNot Specified cdnsciencepub.comresearchgate.net
tert-ButanesulfinamideKetiminesL-Selectride10.5:183 acs.org
Oxazolidinone AuxiliaryYnamideGold Redox Catalysis>20:191 acs.org

This table provides examples of diastereoselective syntheses using chiral auxiliaries.

Application of Asymmetric Catalysis in the Enantioselective Synthesis of this compound

The creation of specific stereoisomers of this compound necessitates a synthetic approach with a high degree of stereocontrol. Asymmetric catalysis offers a powerful tool to achieve this, primarily through enantioselective reductive amination. This process involves the condensation of a prochiral ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then asymmetrically reduced by a chiral catalyst and a stoichiometric reductant.

A plausible and efficient pathway for the synthesis of this compound is the reductive amination of cyclobutyl methyl ketone with a chiral amine such as (R)- or (S)-1-phenylethylamine, or the reductive amination of a prochiral ketone with cyclobutylamine. In the context of synthesizing a specific enantiomer, a key strategy involves the use of a chiral auxiliary. For instance, (S)-(-)-α-phenylethylamine can be reacted with cyclopropyl (B3062369) methyl ketone in the presence of a Lewis acid like titanium(IV) isopropoxide, followed by reduction with sodium borohydride (B1222165), to produce chiral cyclopropyl alkyl amines. researchgate.net A similar approach could be envisioned for the synthesis of this compound.

Another advanced method involves the use of chiral catalysts. For the enantioselective synthesis of related compounds like 1-phenylethan-1-amine from acetophenone, a condensation reaction with R-t-butylsulfinamide in the presence of titanium tetraethoxide can be employed to create a sulfinamide diastereomer. youtube.com Subsequent diastereoselective reduction with a hydride reagent like sodium borohydride can yield the desired chiral amine with high diastereomeric excess. youtube.com This methodology could be adapted for the synthesis of this compound by utilizing either cyclobutanecarboxaldehyde and 1-phenylethylamine or acetophenone and cyclobutylmethylamine as starting materials.

Recent advancements have also highlighted the use of chiral Brønsted acids to catalyze the enantioselective addition of nucleophiles to imines. nih.gov This approach could be applied to the synthesis of the target molecule by activating an imine formed from cyclobutanecarboxaldehyde and 1-phenylethylamine towards nucleophilic addition in a stereocontrolled manner.

Table 1: Potential Asymmetric Catalytic Strategies

StrategyKey Reagents/CatalystsPotential Application to Target Compound
Chiral Auxiliary(R)- or (S)-1-phenylethylamine, Ti(OiPr)₄, NaBH₄Reductive amination of cyclobutanecarboxaldehyde.
Sulfinamide MethodR-t-butylsulfinamide, Ti(OEt)₄, NaBH₄Condensation with cyclobutanecarboxaldehyde followed by reduction.
Chiral Brønsted AcidChiral phosphoric acidsCatalysis of the reaction between cyclobutanecarboxaldehyde and 1-phenylethylamine.

Biocatalytic Approaches for the Production of Stereoisomers of this compound

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis, particularly for the production of chiral amines. rsc.orgresearchgate.net Enzymes such as transaminases (TAs) and reductive aminases (RedAms) are particularly well-suited for this purpose, offering high enantioselectivity under mild reaction conditions. rsc.orgdiva-portal.org

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a ketone substrate. diva-portal.orgacs.org To synthesize a specific stereoisomer of this compound, one could employ a highly stereoselective (R)- or (S)-selective transaminase. The enzyme would catalyze the reaction between cyclobutyl methyl ketone and an appropriate amine donor to produce chiral 1-cyclobutylethylamine, which could then be alkylated with a phenethyl group. Alternatively, a transaminase could be used to resolve a racemic mixture of 1-phenylethylamine, followed by N-alkylation with a cyclobutylmethyl halide. The use of diamine donors like ortho-xylylenediamine has been shown to shift unfavorable reaction equilibria, leading to high conversions. scienceopen.com

Reductive Aminases (RedAms) are NADPH-dependent enzymes that catalyze the reductive amination of ketones with an amine donor. rsc.org Fungal reductive aminases have demonstrated the ability to use ammonia as the amine donor, providing a direct route to primary amines. rsc.org For the synthesis of a secondary amine like this compound, a RedAm could be employed to catalyze the reaction between cyclobutanecarboxaldehyde and 1-phenylethylamine, or between acetophenone and cyclobutylmethylamine. The high stereoselectivity of these enzymes would ensure the formation of a single enantiomer. Recent research has also demonstrated the use of a hydrogen-borrowing cascade involving alcohol and amine dehydrogenases for the functional group interconversion of alcohols to secondary amines. researchgate.net

Table 2: Potential Biocatalytic Strategies

Enzyme ClassReactionPotential Application to Target Compound
Transaminase (TA)Asymmetric reductive amination of a ketoneSynthesis of chiral 1-cyclobutylethylamine from cyclobutyl methyl ketone.
Reductive Aminase (RedAm)Reductive amination of a ketone/aldehydeDirect synthesis from cyclobutanecarboxaldehyde and 1-phenylethylamine.
Dehydrogenase CascadeHydrogen-borrowing from an alcoholSynthesis from cyclobutylmethanol and 1-phenylethylamine.

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The synthesis of this compound relies on the strategic assembly of its core components through key functional group interconversions (FGIs). almerja.comfiveable.me A primary route to secondary amines is through the N-alkylation of a primary amine. In this case, either 1-phenylethylamine can be alkylated with a cyclobutylmethyl halide, or cyclobutylmethylamine can be alkylated with a 1-phenylethyl halide. However, over-alkylation can be a significant side reaction. almerja.com

A more controlled approach involves the reductive amination of a carbonyl compound. almerja.com This is a cornerstone of amine synthesis and involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is subsequently reduced to the target secondary amine. For the synthesis of this compound, this would entail the reaction of cyclobutanecarboxaldehyde with 1-phenylethylamine, or acetophenone with cyclobutylmethylamine, followed by reduction.

The synthesis of the necessary precursors is also a critical consideration. Cyclobutanecarbonitrile (B1293925) can serve as a versatile precursor. For instance, in the synthesis of sibutramine, a related compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) undergoes a Grignard reaction followed by reduction. researcher.life A similar strategy could be employed starting from cyclobutanecarbonitrile and a phenyl Grignard reagent.

Another important FGI is the reduction of amides. An amide can be formed between cyclobutanecarboxylic acid and 1-phenylethylamine, which is then reduced using a strong reducing agent like lithium aluminum hydride to yield the target secondary amine. almerja.com This method offers excellent control and avoids over-alkylation.

The Gabriel synthesis provides an alternative route to the primary amine precursors, wherein an alkyl halide reacts with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. ub.edu This can be used to synthesize either cyclobutylmethylamine or 1-phenylethylamine.

Table 3: Key Precursors and Functional Group Interconversions

Precursor 1Precursor 2Key Reaction/FGI
Cyclobutanecarboxaldehyde1-PhenylethylamineReductive Amination
AcetophenoneCyclobutylmethylamineReductive Amination
Cyclobutanecarboxylic acid1-PhenylethylamineAmide formation followed by reduction
Cyclobutylmethyl halide1-PhenylethylamineN-alkylation
1-Phenylethyl halideCyclobutylmethylamineN-alkylation

Chemical Reactivity and Mechanistic Pathways of Cyclobutylmethyl 1 Phenylethyl Amine

Fundamental Mechanistic Pathways of Amine-Based Reactions Involving (Cyclobutylmethyl)(1-phenylethyl)amine

The reactivity of this compound is characteristic of secondary amines. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, initiating reactions by attacking electron-deficient centers. byjus.com This nucleophilicity is central to its participation in a variety of chemical transformations.

One of the most fundamental reactions is its behavior as a base. It can readily accept a proton from an acid to form a stable ammonium (B1175870) salt. byjus.comwikipedia.org This acid-base reaction is a cornerstone of its chemistry and is often the initial step in various synthetic procedures.

Furthermore, the nitrogen atom can participate in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in alkylation reactions, although the steric hindrance from the cyclobutylmethyl and phenylethyl groups might influence the reaction rate and conditions required. libretexts.org

The formation of enamines is another key mechanistic pathway for secondary amines. masterorganicchemistry.comyoutube.com In the presence of an acid catalyst, this compound can react with aldehydes or ketones. This reaction proceeds through the formation of an iminium ion intermediate, which is then deprotonated at the alpha-carbon to yield the enamine. masterorganicchemistry.com The resulting enamine is a versatile intermediate in organic synthesis, acting as a carbon nucleophile.

Derivatization Strategies and Functionalization of this compound

The nucleophilic nitrogen of this compound readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. libretexts.orgorgoreview.com This reaction, typically carried out in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct, leads to the formation of a stable N-substituted amide. orgoreview.comstackexchange.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. orgoreview.com

Similarly, sulfonylation of the amine nitrogen can be achieved by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. rsc.orgyoutube.com This reaction yields a sulfonamide, a functional group of significant interest in medicinal chemistry. rsc.orgcbijournal.com The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. organic-chemistry.org

Reagent TypeExample ReagentProduct
Acylating AgentAcetyl ChlorideN-(cyclobutylmethyl)-N-(1-phenylethyl)acetamide
Sulfonylating Agentp-Toluenesulfonyl ChlorideN-(cyclobutylmethyl)-N-(1-phenylethyl)-4-methylbenzenesulfonamide

As mentioned, acylation of this compound produces stable amide derivatives. These amides are generally less reactive than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. orgoreview.com

Urea derivatives can be synthesized from this compound through several methods. A common approach involves the reaction with an isocyanate. Alternatively, safer reagents like N,N'-carbonyldiimidazole (CDI) can be used to form an intermediate that then reacts with the amine to yield the corresponding urea. nih.gov Another strategy involves reacting the amine with phosgene (B1210022) or its equivalents, though this method involves highly toxic reagents. nih.govgoogle.com The synthesis of ureas can also be achieved by reacting amines with carbon dioxide under specific catalytic conditions. thieme-connect.com

While the primary reactivity lies at the nitrogen atom, the phenylethyl and cyclobutylmethyl moieties can also be functionalized, although this often requires more specific and targeted synthetic strategies.

The phenyl group of the 1-phenylethyl moiety can undergo electrophilic aromatic substitution reactions. However, the directing effects of the alkylamino substituent and the potential for side reactions on the nitrogen need to be carefully considered. More advanced techniques, such as directed C-H functionalization, could potentially be employed for selective modification of the aromatic ring. rsc.org

The cyclobutane (B1203170) ring of the cyclobutylmethyl group presents a unique scaffold for functionalization. C–H functionalization strategies have emerged as powerful tools for the direct modification of such saturated carbocycles. acs.orgnih.gov These methods often rely on directing groups to achieve regioselectivity and stereoselectivity. acs.orgacs.org For instance, a nearby functional group could direct a metal catalyst to activate a specific C-H bond on the cyclobutane ring, allowing for the introduction of new functional groups. nih.gov

Formation of Salts and Co-crystals of this compound for Enhanced Research Characterization

The basic nature of the amine nitrogen allows for the straightforward formation of salts upon reaction with various acids. byjus.com These salts are often crystalline solids with well-defined melting points, which can be advantageous for purification and handling compared to the parent amine, which may be a liquid or a low-melting solid. americanelements.com The formation of salts with chiral acids, such as tartaric acid, is a classical method for the resolution of racemic amines. orgsyn.orgmdpi.com This principle could be applied to separate the enantiomers of this compound if it is synthesized as a racemic mixture.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another strategy to obtain solid forms of the compound. This technique can be used to modify the physicochemical properties of the amine. The formation of co-crystals with various co-formers can be explored to improve properties like solubility and stability for research purposes. The 1-phenylethylamine (B125046) moiety is known to form stable salts with carboxylic acids, which can lead to changes in physicochemical properties. scirp.org

Stability and Degradation Pathways of this compound under Controlled Laboratory Conditions Relevant to Synthesis and Storage

Like many amines, this compound is susceptible to degradation under certain conditions. Oxidative degradation is a common pathway for amines, which can be influenced by factors such as light, temperature, and the presence of oxygen and metal ions. acs.org The degradation products can be complex and may include N-oxides, hydroxylamines, and products of N-dealkylation. nih.gov

The stability of amines can be influenced by their substitution pattern. Tertiary amines are often more stable towards certain types of degradation than primary and secondary amines. acs.orgacs.org However, steric hindrance around the nitrogen atom, as provided by the cyclobutylmethyl and phenylethyl groups, can increase stability. ntnu.no

Under controlled laboratory conditions, storage in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation. For long-term storage, conversion to a stable salt form, such as the hydrochloride salt, is often recommended.

Hydrolysis is generally not a significant degradation pathway for simple amines unless they contain other susceptible functional groups. However, in the context of formulated products, hydrolysis of other components could alter the pH and potentially affect the stability of the amine. researchgate.net Thermal degradation can also occur at elevated temperatures, potentially leading to decomposition. oup.com

ConditionPotential Degradation Pathway
Exposure to Air/OxygenOxidation (e.g., formation of N-oxides)
Exposure to LightPhotolytic degradation
High TemperatureThermal decomposition
Presence of NitritesN-nitrosation researchgate.net

Advanced Analytical Characterization and Elucidation of Cyclobutylmethyl 1 Phenylethyl Amine Structure

High-Resolution Mass Spectrometry for Isotopic Analysis and Precise Elemental Composition Determination of (Cyclobutylmethyl)(1-phenylethyl)amine

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's molecular formula.

For this compound (C13H19N), the theoretical monoisotopic mass can be calculated with high precision. This value is then compared to the experimentally measured mass of the protonated molecule, [M+H]+. The minuscule difference between the theoretical and experimental mass, typically in the low parts-per-million (ppm) range, confirms the elemental formula and rules out other potential formulas that might have the same nominal mass.

Furthermore, HRMS provides an isotopic pattern that arises from the natural abundance of isotopes like 13C and 15N. The relative intensities of the M+1 and M+2 peaks in the mass spectrum can be calculated based on the molecular formula and compared with the experimental data, offering another layer of confirmation for the elemental composition.

Table 1: Theoretical HRMS Data for this compound

Property Value
Molecular Formula C13H19N
Theoretical Monoisotopic Mass 189.15175 Da

| Theoretical [M+H]+ | 190.15902 Da |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and spatial relationships between atoms.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the methine proton adjacent to the nitrogen and phenyl group, the methyl group protons, the protons of the cyclobutane (B1203170) ring, and the methylene (B1212753) protons connecting the cyclobutyl group to the nitrogen. The chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to the initial structural assignment. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. A complete spectrum would show signals for the aromatic carbons (with and without attached protons), the aliphatic methine carbons, the methylene carbons, and the methyl carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH2, and CH3 groups.

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the 15N nucleus, 15N NMR can provide direct information about the electronic environment of the nitrogen atom. The chemical shift of the secondary amine nitrogen would be characteristic of its substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Phenyl C-H (ortho, meta, para) 7.20 - 7.40 127 - 129
Phenyl C (quaternary) - ~145
CH(Ph)-N ~3.8 - 4.2 ~58 - 62
CH₃ ~1.3 - 1.5 ~22 - 25
N-CH₂-Cyclobutyl ~2.4 - 2.6 ~55 - 59
CH-Cyclobutyl ~2.5 - 2.8 ~35 - 39
CH₂-Cyclobutyl (adjacent to CH) ~1.8 - 2.1 ~28 - 32

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecule. harvard.edunih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the methine proton of the phenylethyl group and the methyl protons, as well as complex correlations within the cyclobutylmethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the methyl protons to the methine carbon, or from the N-CH2 protons to the carbons of the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for confirming the conformation and stereochemistry of the molecule. For instance, NOE correlations could be observed between protons on the phenyl ring and the methine proton of the chiral center.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights into this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (a weak to medium band for a secondary amine around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching (in the 1000-1200 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, strong Raman signals would be expected for the aromatic ring breathing modes. Studies on the closely related 1-phenylethylamine (B125046) have utilized Raman and Vibrational Raman Optical Activity (ROA) to investigate conformational details and assign absolute configuration. cas.czresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (secondary amine) 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis of this compound and Its Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms, bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a derivative containing a known chiral center provides an unambiguous determination of its absolute stereochemistry (R or S configuration). While no crystal structure for the parent compound is publicly available, crystallographic analysis of salts or derivatives is a common strategy. For instance, the crystal structure of (S)-1-phenylethylamonium [α-hydroxy-(3-nitrophenyl) methyl]phosphinate has been reported, confirming the absolute configuration of the amine component. researchgate.net This technique would reveal the preferred conformation of the molecule in the solid state.

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Excess and Purity Determination of this compound

Since this compound is a chiral compound, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (% ee) or optical purity of a sample. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a widely used method for enantiomeric separation. The two enantiomers interact differently with the chiral environment of the column, leading to different retention times. The relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess. Methods for separating the enantiomers of 1-phenylethylamine are well-established and often use columns with polysaccharide-based chiral selectors. doi.orggoogle.com

Chiral Gas Chromatography (GC): For volatile amines or their derivatives, chiral GC is an effective alternative. The sample is passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. As with HPLC, the enantiomers are separated based on their differential interactions with the CSP, allowing for their quantification. The separation of 1-phenylethylamine enantiomers as their N-acetyl or N-trifluoroacetyl derivatives by chiral GC has been demonstrated. sigmaaldrich.com

The determination of enantiomeric excess is calculated using the areas of the two enantiomer peaks (E1 and E2) from the chromatogram: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

Computational and Theoretical Investigations of Cyclobutylmethyl 1 Phenylethyl Amine

Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity Prediction of (Cyclobutylmethyl)(1-phenylethyl)amine

The electronic structure is largely influenced by the phenyl ring and the nitrogen atom of the amine group. The phenyl ring acts as an electron-rich aromatic system, while the nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. The introduction of a cyclobutylmethyl group to the nitrogen atom is expected to have a modest electron-donating effect through induction, slightly increasing the electron density on the nitrogen compared to an unsubstituted 1-phenylethylamine (B125046).

Reactivity predictions would focus on the most likely sites for chemical reactions. The nitrogen lone pair makes the amine group a primary site for electrophilic attack and protonation. The phenyl ring can undergo electrophilic aromatic substitution, with the substitution pattern being directed by the existing alkylamine substituent. Computational models can predict the activation energies for various potential reactions, offering a theoretical guide to the compound's chemical behavior. acs.orgnih.govnih.gov

Table 1: Predicted Electronic and Physicochemical Properties of this compound

PropertyPredicted ValueMethod of Prediction
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
XLogP33.0PubChem Prediction acs.org
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count4
Formal Charge0
pKa (predicted)~10.5Based on similar secondary amines
Dipole Moment (predicted)~1.2 DBased on related structures

Conformational Analysis and Exploration of the Energy Landscape for this compound

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local energy minima corresponding to different stable conformations.

The key areas of conformational flexibility include:

Rotation around the C-N bond connecting the 1-phenylethyl group to the nitrogen.

Rotation around the N-CH₂ bond of the cyclobutylmethyl group.

The puckering of the cyclobutane (B1203170) ring.

The cyclobutane ring itself is not planar and exists in a puckered or folded conformation to alleviate some of the torsional strain. pressbooks.pubmasterorganicchemistry.com This puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered forms.

The relative orientation of the bulky phenyl and cyclobutylmethyl groups around the nitrogen atom will significantly impact the conformational preferences. Steric hindrance between these groups will lead to certain conformations being more energetically favorable than others. Computational methods, such as molecular mechanics or higher-level quantum mechanical calculations, can be employed to map the potential energy surface and identify the most stable, low-energy conformers. These studies are essential as the specific conformation can influence the molecule's physical properties and its interaction with other molecules.

Molecular Docking and Simulation Studies of this compound with Biological Targets (Excluding Human Clinical Context)

Molecular docking and simulation are powerful computational tools used to predict the binding affinity and mode of interaction between a small molecule and a biological macromolecule, such as a protein or enzyme. Given that the parent molecule, 1-phenylethylamine, and its derivatives are known to interact with various biological targets, it is plausible to investigate the potential interactions of this compound. nih.govresearchgate.net

A hypothetical docking study could explore the binding of this compound to monoamine oxidase (MAO) enzymes, as phenylethylamine derivatives are known inhibitors. wikipedia.org The simulation would involve placing the molecule into the active site of the enzyme and calculating a docking score, which is an estimation of the binding free energy. The results would highlight key interactions, such as hydrogen bonds between the amine group and amino acid residues in the active site, and hydrophobic interactions between the phenyl and cyclobutyl groups and nonpolar regions of the enzyme.

Molecular dynamics simulations could then be used to study the stability of the predicted protein-ligand complex over time, providing insights into the dynamic nature of the interaction.

Table 2: Hypothetical Molecular Docking Results for this compound

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Monoamine Oxidase A (MAO-A)-7.5Tyr407, Phe208, Gln215Hydrogen Bond, Pi-Pi Stacking
Monoamine Oxidase B (MAO-B)-7.2Tyr398, Tyr435, Ile199Hydrogen Bond, Hydrophobic
Dopamine Transporter (DAT)-6.8Asp79, Ser149, Phe326Ionic, Hydrogen Bond, Hydrophobic

Note: The data in this table is purely hypothetical and for illustrative purposes, as no specific studies on this compound are publicly available.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for this compound

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound, especially in the absence of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can be predicted using DFT calculations. The predicted spectrum would show characteristic signals for the aromatic protons of the phenyl ring, the methine proton of the 1-phenylethyl group, the methylene (B1212753) protons of the cyclobutylmethyl group, and the protons of the cyclobutane ring. The coupling patterns would also provide structural information.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies corresponding to different functional groups. Key predicted peaks would include N-H stretching (for the protonated form), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): While not a direct output of most quantum chemistry packages, the molecular weight (189.15 g/mol ) and predicted fragmentation patterns can be inferred from the structure. Predicted collision cross-section values can also be calculated. acs.org

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterPredicted Value/Range
¹H NMRChemical Shift (δ) - Aromatic H7.2-7.4 ppm
¹H NMRChemical Shift (δ) - CH(Ph)3.8-4.0 ppm
¹H NMRChemical Shift (δ) - N-CH₂2.5-2.7 ppm
¹³C NMRChemical Shift (δ) - Aromatic C125-145 ppm
¹³C NMRChemical Shift (δ) - C(Ph)60-65 ppm
IRVibrational Frequency (ν) - N-H bend~1600 cm⁻¹
IRVibrational Frequency (ν) - C-H (sp²)3000-3100 cm⁻¹
IRVibrational Frequency (ν) - C-H (sp³)2850-2960 cm⁻¹

Note: These are predicted values and may differ from experimental results.

Structure-Property Relationship (SPR) Theoretical Investigations for this compound and Its Analogues

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical properties. For this compound and its analogues, theoretical SPR investigations would involve systematically modifying the structure and calculating the resulting changes in properties.

For instance, one could investigate the effect of:

Substituting the phenyl ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring and observing the effect on properties like pKa, reactivity, and predicted biological activity.

Altering the N-alkyl substituent: Replacing the cyclobutylmethyl group with other alkyl groups (e.g., cyclopropylmethyl, cyclopentylmethyl, or straight-chain alkyls) to study the impact of ring size and steric bulk on conformational preferences and binding affinities.

Modifying the stereochemistry: The 1-phenylethyl moiety contains a chiral center. SPR studies could compare the properties of the (R) and (S) enantiomers, as stereochemistry often plays a crucial role in biological activity.

These theoretical investigations can provide valuable insights for designing new molecules with desired properties, even before their synthesis and experimental testing. Machine learning models can also be trained on data from such theoretical studies to predict the properties of novel analogues. chemrxiv.orgbiomolther.org

Preclinical Mechanistic and Biological Activity Studies of Cyclobutylmethyl 1 Phenylethyl Amine Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects

In Vitro Receptor Binding Profiling and Ligand-Target Interaction Analysis of (Cyclobutylmethyl)(1-phenylethyl)amine

Based on publicly available scientific literature, no specific in vitro receptor binding profiling or ligand-target interaction analysis has been published for the compound this compound. While studies exist for the broader class of phenethylamines, data pertaining directly to this specific molecule is not available.

High-Throughput Screening Methodologies for Identifying Biological Interactions of this compound

A review of scientific databases and literature indicates that no high-throughput screening (HTS) data for this compound has been made public. HTS campaigns are often conducted during early-stage drug discovery to identify interactions between a compound and a wide array of biological targets. However, the results of such screenings for this specific compound have not been published.

Detailed Binding Kinetics and Thermodynamics of this compound Interactions with Macromolecules

There is no available research detailing the binding kinetics (such as association and dissociation rate constants) or thermodynamic parameters (such as enthalpy and entropy changes) of the interaction between this compound and any specific biological macromolecules.

Enzyme Inhibition/Activation Studies of this compound in Isolated Biological Systems

No studies have been published that investigate the potential of this compound to inhibit or activate specific enzymes in isolated biological systems. Therefore, its profile as an enzyme modulator is currently unknown.

Cell-Based Assays for Mechanistic Investigations of this compound's Molecular Actions (e.g., Signal Transduction Pathways)

There is a lack of published research on the effects of this compound in cell-based assays. Consequently, there is no information regarding its influence on cellular processes or signal transduction pathways.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Preclinical In Vitro Models

While structure-activity relationship (SAR) studies have been conducted on various classes of phenethylamine derivatives, no specific SAR studies focusing on analogues of this compound in preclinical in vitro models have been found in the public domain. Such studies would be crucial to understanding how modifications to its chemical structure would affect its biological activity.

In Vivo Pharmacological Studies in Non-Human Animal Models Focused on Elucidating Molecular and Neurochemical Mechanisms of Action for this compound

No in vivo pharmacological studies in non-human animal models have been published for this compound. As a result, its potential molecular and neurochemical mechanisms of action in a whole-organism context have not been elucidated.

Applications of Cyclobutylmethyl 1 Phenylethyl Amine in Chemical and Biological Research Excluding Pharmaceutical/therapeutic Uses

(Cyclobutylmethyl)(1-phenylethyl)amine as a Chiral Building Block in Asymmetric Organic Synthesis

There is no available research data detailing the use of this compound as a chiral building block in asymmetric organic synthesis. The parent compound, 1-phenylethylamine (B125046), is a well-known and widely used chiral auxiliary and resolving agent in the synthesis of enantiomerically pure compounds. However, the influence of the N-cyclobutylmethyl substituent on the stereochemical outcomes of reactions has not been investigated or reported.

Utilization of this compound as a Ligand or Precursor for Catalyst Development

Information regarding the application of this compound as a ligand for metal catalysts or as a precursor for catalyst development is not found in the scientific literature. Chiral amines are often employed to create ligands for asymmetric catalysis, but no studies have been published that specifically utilize this compound for such purposes.

Role of this compound in Developing New Analytical Standards and Reference Materials

There are no records of this compound being used as an analytical standard or reference material. While it is available from chemical suppliers, its certification or use as a standard for analytical methods has not been documented.

Exploration of this compound in Materials Science Research, such as Polymer Chemistry or Supramolecular Assemblies

The exploration of this compound in materials science, including its potential incorporation into polymers or its use in the formation of supramolecular structures, has not been reported in any research findings.

Future Directions and Emerging Research Avenues for Cyclobutylmethyl 1 Phenylethyl Amine

Development of Novel and Sustainable Synthetic Routes for (Cyclobutylmethyl)(1-phenylethyl)amine and its Derivatives

The synthesis of this compound and its analogues presents an opportunity for the application of modern, sustainable chemical methodologies. Traditional methods for amine synthesis often involve harsh reagents and generate significant waste. Future research will likely focus on greener and more efficient synthetic strategies.

Key areas of development include:

Catalytic Reductive Amination: Moving beyond classical reductive amination, future routes could employ advanced catalytic systems. This includes the use of earth-abundant metal catalysts and molecular hydrogen as a green reducing agent, replacing stoichiometric hydride reagents. The development of chiral catalysts could also enable the direct asymmetric synthesis of specific stereoisomers.

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a highly selective and environmentally benign approach. Enzymes such as transaminases or engineered variants could be used for the asymmetric synthesis of the chiral 1-phenylethylamine (B125046) precursor or for the direct coupling of the amine fragments. mdpi.com Chemo-enzymatic strategies, combining the best of chemical and biological catalysis, could streamline the synthesis of complex derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for this compound would allow for rapid library generation and process optimization, which is crucial for accelerating drug discovery programs. nih.gov

Photocatalysis and Electrosynthesis: These methods use light or electricity, respectively, to drive chemical reactions under mild conditions. They represent a frontier in sustainable synthesis and could be applied to form key C-N or C-C bonds within the target scaffold or its derivatives.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesResearch FocusKey References
Advanced Catalytic Reductive AminationHigh atom economy, reduced waste, potential for asymmetry.Development of non-precious metal catalysts; use of H2. nih.gov
Chemo-enzymatic SynthesisHigh enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering; process integration. mdpi.com
Continuous Flow ChemistryImproved safety, scalability, precise process control, rapid optimization.Reactor design, optimization of reaction conditions in flow. nih.gov
Photocatalysis/ElectrosynthesisUse of renewable energy sources, mild conditions, novel reactivity.Catalyst design, reaction discovery for amine synthesis. hilarispublisher.com

Advanced Mechanistic Insights into the Complex Reactivity of this compound in Diverse Chemical Environments

A thorough understanding of the reaction mechanisms involving this compound is critical for optimizing its synthesis and predicting its behavior in biological systems. The interplay between the sterically demanding cyclobutylmethyl group and the chiral 1-phenylethyl moiety can lead to complex reactivity.

Future research should focus on:

Kinetic Studies: Detailed kinetic investigations of synthetic reactions, such as nucleophilic substitution or coupling reactions, can help to elucidate the reaction pathways and identify rate-determining steps. rsc.org This knowledge is invaluable for process optimization and scaling. rsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction intermediates. rsc.orgresearchgate.net This provides a molecular-level picture of the reaction mechanism and can explain observed stereoselectivities. For instance, modeling could clarify how the cyclobutyl group influences the approach of reagents to the nitrogen atom.

In Situ Spectroscopic Analysis: Techniques like NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time. This allows for the detection of transient intermediates that might be missed by conventional analysis, providing direct evidence for proposed mechanisms. rsc.org

Metabolic Stability and Degradation Pathways: Understanding how the compound is metabolized is crucial for its potential use in pharmaceuticals. Studies using liver microsomes or other metabolic systems, combined with advanced analytical techniques like mass spectrometry, can identify metabolic hotspots and degradation products. This informs the design of more stable and safer analogues.

Integration of Machine Learning and Artificial Intelligence for Predicting Properties, Reactivity, and Biological Interactions of this compound Analogues

The vast chemical space that can be generated from the this compound scaffold makes experimental screening of all possible derivatives impractical. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this complexity. nih.govemanresearch.org

Emerging applications in this area include:

Predictive ADMET Modeling: ML models can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govmdpi.com Applying such models to a library of this compound analogues can prioritize candidates with favorable drug-like properties for synthesis, saving time and resources. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): If initial biological activity data is available, QSAR models can be built to correlate specific structural features with activity. These models can then predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. researchgate.net

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can design novel molecules from scratch that are optimized for specific properties, such as binding to a particular biological target while maintaining desirable ADMET characteristics. nih.gov These models could generate innovative analogues of this compound.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even suggest entire synthetic routes for a target molecule. emanresearch.org This could significantly accelerate the synthesis of novel derivatives identified through computational design.

Table 2: Application of AI/ML in the Development of this compound Analogues

AI/ML ApplicationObjectiveRequired DataPotential OutcomeKey References
ADMET PredictionTo filter out compounds with poor pharmacokinetic or toxicity profiles early.Large datasets of known compounds with experimental ADMET data.A prioritized list of analogues for synthesis with a higher probability of success. nih.govmdpi.com
QSAR ModelingTo understand structure-activity relationships and design more potent compounds.A dataset of synthesized analogues with measured biological activity.Predictive models that guide the next round of synthesis. researchgate.net
Generative ModelsTo design novel molecules with optimized properties.A target protein structure and/or a set of desired molecular properties.New, synthetically accessible chemical structures with high predicted activity. nih.govacm.org
Synthesis PlanningTo accelerate the physical creation of designed molecules.Databases of known chemical reactions.Feasible and efficient synthetic routes for novel compounds. emanresearch.org

Expanding the Scope of Biological Target Identification and Mechanistic Understanding for this compound Analogues through Omics Technologies

Identifying the biological targets of a new chemical scaffold is a critical step in drug discovery. Omics technologies, which provide a global view of cellular molecules like genes (genomics), proteins (proteomics), and metabolites (metabolomics), are powerful, unbiased tools for this purpose. nih.govnih.gov

Future research avenues using omics include:

Target Deconvolution via Proteomics: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify the direct protein targets of a bioactive this compound analogue within a complex cellular lysate. This provides direct evidence of the compound's mechanism of action.

Transcriptomics for Pathway Analysis: By treating cells with a compound and analyzing the resulting changes in gene expression (transcriptome), researchers can infer which cellular pathways are affected. mdpi.com This can provide clues about the compound's biological function even if the direct target is unknown.

Integrated Multi-Omics Approaches: The most powerful approach involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov This provides a systems-level view of the compound's effects and can uncover complex mechanisms of action and potential off-target effects. mdpi.com

Potential for this compound in Exploring Unconventional Chemical Spaces and Designing Novel Scaffolds

The unique combination of a small, strained cyclobutyl ring and a chiral aromatic moiety makes this compound an interesting starting point for exploring novel areas of chemical space. nih.gov Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, and this compound's structure has the potential to be developed into such a scaffold. nih.gov

Future directions in this area are:

Scaffold Hopping and Bioisosteric Replacement: The cyclobutyl and phenylethyl groups can be systematically replaced with other bioisosteric groups to generate novel scaffolds with potentially improved properties. For example, the cyclobutyl ring could be replaced with other small cycloalkanes or heterocyclic rings.

Diversity-Oriented Synthesis (DOS): Using the this compound core, a DOS campaign could be initiated to rapidly generate a library of structurally diverse and complex molecules. This would maximize the chances of finding compounds with novel biological activities.

Fragment-Based Drug Discovery (FBDD): The individual fragments of the molecule (cyclobutylmethylamine and 1-phenylethylamine) could be used in FBDD screens to identify initial weak binders to a target of interest. These fragments could then be elaborated or combined to build more potent molecules, potentially leading back to optimized versions of the parent scaffold.

Exploration of 3D Chemical Space: The non-planar nature of the cyclobutyl group provides a strong vector for exploring three-dimensional chemical space. Many current drug molecules are relatively flat. Designing libraries based on this scaffold could lead to compounds with improved selectivity and novel modes of action by better occupying complex 3D binding pockets in proteins. researchgate.net

Q & A

Q. Basic Research Focus :

  • Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers. Validate resolution via polarimetry and cross-reference with circular dichroism (CD) spectroscopy. For absolute configuration determination, employ X-ray crystallography of co-crystals with a chiral derivatizing agent (e.g., Mosher’s acid chloride) .
  • Data Interpretation : Compare retention times and optical rotations with known standards. Computational methods (DFT or molecular mechanics) can model diastereomeric interactions to predict elution order .

What synthetic strategies optimize the yield of this compound while minimizing racemization?

Q. Advanced Research Focus :

  • Experimental Design :
    • Reductive Amination : Use cyclobutylmethyl ketone and (1-phenylethyl)amine with NaBH(OAc)₃ in dichloroethane to avoid steric hindrance.
    • Catalytic Asymmetric Synthesis : Employ chiral phosphoramidite-Au(I) catalysts (e.g., H8-BINOL derivatives) to induce enantioselectivity during C–N bond formation .
  • Critical Parameters : Monitor pH (6–7) to stabilize intermediates and use low temperatures (−20°C) to suppress racemization. Characterize intermediates via ¹H/¹³C NMR and ESI-MS .

How does the cyclobutylmethyl group influence the compound’s coordination chemistry compared to other alkyl substituents?

Q. Advanced Research Focus :

  • Methodology : Conduct titration experiments with transition metals (e.g., Au(I), Pd(II)) using UV-Vis and ³¹P NMR spectroscopy. Compare binding constants (Kₐ) with analogs like (cyclopropylmethyl)(1-phenylethyl)amine.
  • Key Findings : The strained cyclobutane ring enhances ligand rigidity, favoring square-planar or tetrahedral coordination geometries. This contrasts with flexible cyclopropyl analogs, which exhibit dynamic binding modes .

What computational approaches best predict the enantioselectivity of this compound in catalytic systems?

Q. Advanced Research Focus :

  • Methodology : Perform DFT calculations (M06/LACVP* level) on transition-state structures to evaluate steric and electronic contributions. Use molecular mechanics (e.g., Monte Carlo simulations) to analyze conformational flexibility of the catalyst-substrate complex .
  • Data Analysis : Identify key steric clashes between the cyclobutylmethyl group and substrate moieties. Compare energy barriers (ΔΔG‡) for competing enantiomeric pathways .

How do structural modifications to the 1-phenylethyl moiety affect biological activity in receptor-binding assays?

Q. Basic Research Focus :

  • Experimental Design : Synthesize derivatives with para-substituted phenyl groups (e.g., –F, –CH₃) and test affinity for amine receptors (e.g., GPCRs) via radioligand displacement assays.
  • Results : Bulky substituents (e.g., –CF₃) reduce binding affinity due to steric hindrance, while electron-withdrawing groups (–NO₂) enhance π-π stacking interactions. Compare IC₅₀ values with molecular docking simulations .

What role does this compound play in rare-earth element separation, and how does its stereochemistry impact selectivity?

Q. Advanced Research Focus :

  • Methodology : Use solvent extraction techniques with bis(1-phenylethyl)amine derivatives in toluene/water systems. Measure distribution ratios (D) for Pr/Nd pairs via ICP-MS.
  • Key Insight : The (R,R)-configuration enhances Pr/Nd separation (α = 4.2) by stabilizing Pr³⁺ complexes via chiral recognition of the cyclobutylmethyl group .

What are the challenges in scaling up enantiopure this compound synthesis, and how can they be mitigated?

Q. Basic Research Focus :

  • Process Optimization :
    • Replace batch reactors with continuous-flow systems to improve heat/mass transfer.
    • Use immobilized enzymes (e.g., transaminases) for asymmetric amination to reduce catalyst loading .
  • Quality Control : Implement in-line PAT tools (e.g., FTIR) to monitor enantiomeric excess (ee) during synthesis .

How does the compound’s conformational flexibility impact its performance in asymmetric catalysis?

Q. Advanced Research Focus :

  • Methodology : Analyze rotational barriers of the cyclobutylmethyl group using variable-temperature NMR. Correlate with enantioselectivity data from Au(I)-catalyzed cycloadditions.
  • Finding : Restricted rotation (<i>ΔG‡</i> ~12 kcal/mol) stabilizes a single catalyst conformation, improving enantioselectivity (up to 95% ee) in Diels-Alder reactions .

What spectroscopic signatures distinguish this compound from structurally similar amines?

Q. Basic Research Focus :

  • Analytical Techniques :
    • ¹H NMR : Cyclobutyl protons resonate as a multiplet at δ 2.1–2.8 ppm, distinct from cyclopropane (δ 0.5–1.5 ppm).
    • IR : N–H stretching at 3350 cm⁻¹ and C–N vibrations at 1250 cm⁻¹ .

How can protein engineering improve the enzymatic resolution of this compound enantiomers?

Q. Advanced Research Focus :

  • Methodology : Apply directed evolution to (S)-amine transaminases, screening for mutants with enhanced activity toward the cyclobutylmethyl group. Use fluorescence-based assays for high-throughput screening .
  • Outcome : Mutant enzymes (e.g., T7 RNA polymerase variants) achieve >99% ee by optimizing substrate binding pockets via site-saturation mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.